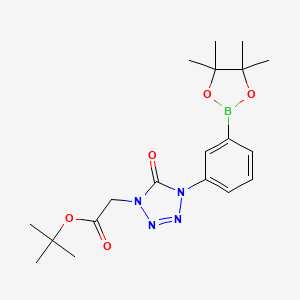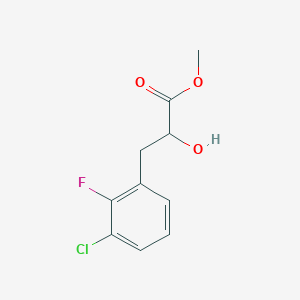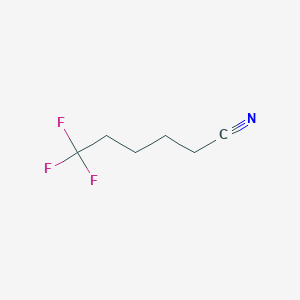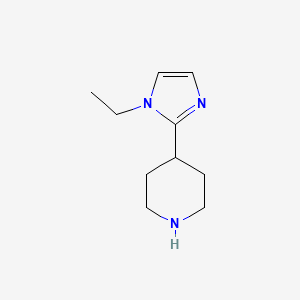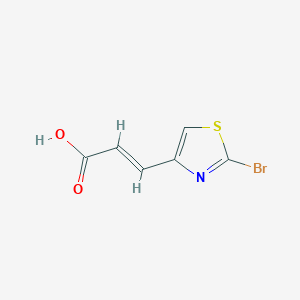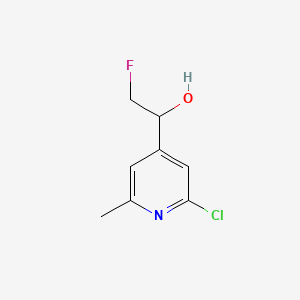
4-(3-Tert-butylphenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Tert-butylphenoxy)piperidine: is an organic compound that features a piperidine ring substituted with a 3-tert-butylphenoxy group. This compound is part of the piperidine family, which is known for its significant role in the synthesis of various pharmaceuticals and organic compounds. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Tert-butylphenoxy)piperidine typically involves the reaction of 3-tert-butylphenol with piperidine under specific conditions. One common method includes:
Step 1: Reacting 3-tert-butylphenol with a halogenating agent such as thionyl chloride to form 3-tert-butylphenyl chloride.
Step 2: The resulting 3-tert-butylphenyl chloride is then reacted with piperidine in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is often optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Tert-butylphenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
4-(3-Tert-butylphenoxy)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and bioavailability.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Tert-butylphenoxy)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperidine: A simpler structure without the tert-butylphenoxy group, used widely in organic synthesis.
Piperine: An alkaloid found in black pepper, known for its bioactive properties.
Evodiamine: A piperidine alkaloid with anticancer properties.
Uniqueness: 4-(3-Tert-butylphenoxy)piperidine is unique due to the presence of the tert-butylphenoxy group, which enhances its stability and lipophilicity. This makes it more suitable for certain applications compared to simpler piperidine derivatives.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-(3-tert-butylphenoxy)piperidine |
InChI |
InChI=1S/C15H23NO/c1-15(2,3)12-5-4-6-14(11-12)17-13-7-9-16-10-8-13/h4-6,11,13,16H,7-10H2,1-3H3 |
InChI Key |
OPKHOPKTHZRTBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


